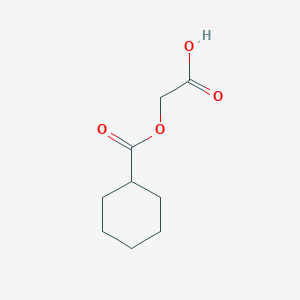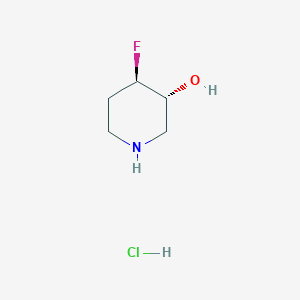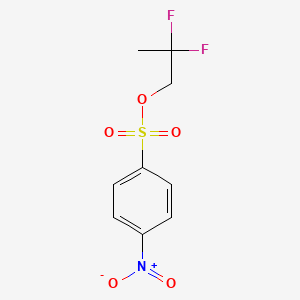
2,2-二氟丙基 4-硝基苯磺酸酯
描述
2,2-Difluoropropyl 4-nitrobenzenesulfonate (DFNBS) is an organosulfur compound that is used in a variety of scientific applications. Due to its unique properties, DFNBS has become a valuable tool for researchers to study the structure and function of proteins, enzymes, and other biomolecules.
科学研究应用
溶剂分解研究
- 动力学和溶剂分解: 各种苯磺酸酯(包括戊-4-烯基对硝基苯磺酸酯)的溶剂分解在研究氟代醇中的溶剂分解动力学方面表现出重要的应用。此类研究有助于理解不同溶剂中的反应机理 (Ferber 和 Gream,1981)。
化学合成
- 复杂化合物的合成: 4-硝基苯磺酰氯与其他化合物反应以合成复杂结构(例如铜(II) 的五配位配合物),展示了 4-硝基苯磺酸酯在促进复杂化学合成中的作用 (Sharif 等,2012)。
化学分析和传感
- 检测和分析: 一项使用 4-硝基苯磺酸酯作为氟化物化学剂的研究突出了此类化合物在开发针对特定离子的灵敏检测机制中的作用 (Shweta 等,2017)。
生物学应用
- 蛋白质交联: 关于 2,4-二氟-5-硝基苯磺酸的合成及其在蛋白质交联中的应用的研究展示了此类化合物的潜在生物医学应用 (Kremer,1990)。
环境化学
- 生物降解研究: 关于细菌利用硝基苯磺酸酯作为碳源的研究说明了这些化合物对环境化学和生物降解研究的重要性 (Locher 等,1989)。
溶解度研究
- 溶解度分析: 研究 4-硝基苯磺酸钠在各种溶剂混合物中的溶解度有助于理解此类化合物的溶解度特性,这对于它们的实际应用至关重要 (Li 等,2012)。
分析化学
- 增强检测方法: 使用 4-硝基苯磺酰氯提高液相色谱-质谱法中雌激素检测响应的研究突出了硝基苯磺酸酯在增强分析检测方法中的效用 (Higashi 等,2006)。
安全和危害
While specific safety data for 2,2-Difluoropropyl 4-nitrobenzenesulfonate was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and wash hands and face thoroughly after handling . If in eyes, rinse cautiously with water for several minutes . If skin irritation or rash occurs, get medical advice/attention .
属性
IUPAC Name |
2,2-difluoropropyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLAIAVLLQTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropyl 4-nitrobenzenesulfonate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)
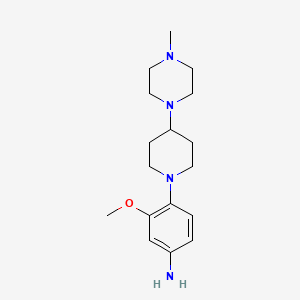

![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)
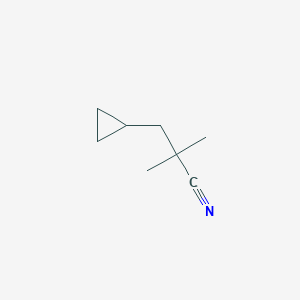

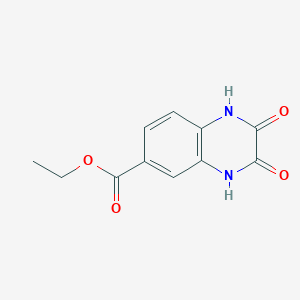
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

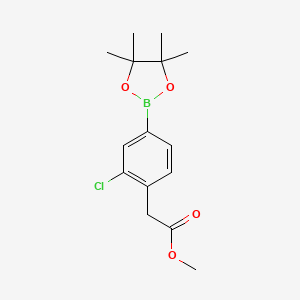
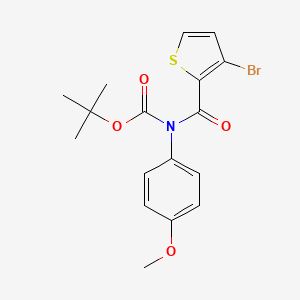
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)
